Enhanced TPSA vs. Mono-Substituted Analogs
The compound's TPSA of 83.7 Ų is higher than that of the common comparator 6-(dimethylamino)purine (6-DMAP, 56.1 Ų), directly attributable to the additional C8-amino group . This difference of 27.6 Ų directly influences passive membrane permeability and bioavailability potential, a key consideration in lead optimization where permeability must be balanced with solubility .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 83.7 Ų |
| Comparator Or Baseline | 6-(Dimethylamino)purine (PubChem CID 24893701): 56.1 Ų |
| Quantified Difference | 27.6 Ų higher for the target compound |
| Conditions | In silico calculation based on standardized molecular descriptor algorithms. |
Why This Matters
A predictable, higher TPSA profile allows researchers to rationally select this scaffold when the medicinal chemistry goal is to reduce passive permeability relative to simpler purine leads, without resorting to larger, higher molecular weight modifications.
